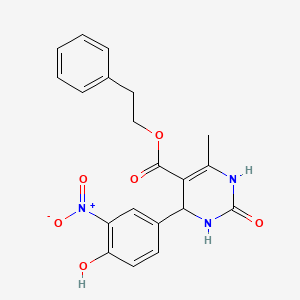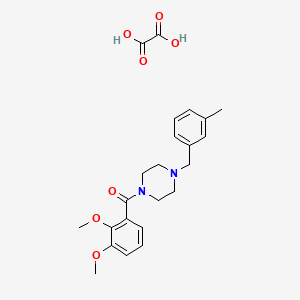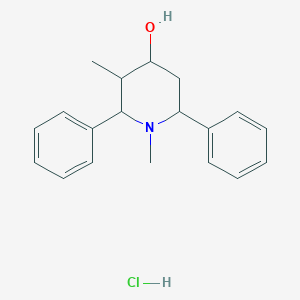
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Mécanisme D'action
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating energy metabolism. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation and glucose uptake, resulting in increased energy production and utilization. This, in turn, leads to improved endurance and performance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and utilization. It also reduces inflammation and improves insulin sensitivity, which can help in the treatment of metabolic disorders such as obesity and diabetes. In addition, this compound has been shown to enhance endurance and performance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it an ideal tool for studying the role of PPARδ in energy metabolism. It also has a long half-life, which allows for infrequent dosing in animal studies. However, there are also some limitations to its use in lab experiments. This compound is a synthetic compound that may have off-target effects, and its use in animal studies may not accurately reflect its effects in humans.
Orientations Futures
There are several future directions for research on 3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its effects on endurance and performance in athletes and bodybuilders. However, its use in these populations raises ethical concerns and may be subject to regulatory restrictions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole is a synthetic compound that can be prepared through a multistep process involving several chemical reactions. The most common method of synthesis involves the condensation of 4-phenoxybutyric acid with hydrazine hydrate to form 4-(4-phenoxybutyl) hydrazine. This intermediate is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid chloride in the presence of a base such as triethylamine to produce this compound.
Applications De Recherche Scientifique
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of various metabolic disorders. Several preclinical studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, this compound has been shown to enhance endurance and performance in animal models.
Propriétés
IUPAC Name |
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-15(13(2)17-16-12)10-6-7-11-18-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPAYCXHGKGKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5004542.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5004550.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5004554.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B5004557.png)

![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5004570.png)
![5-methoxy-2-{[2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B5004579.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5004591.png)
![6',7'-dimethoxy-1'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B5004613.png)
![N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5004632.png)
![2-methoxy-N-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5004638.png)
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]](/img/structure/B5004647.png)
